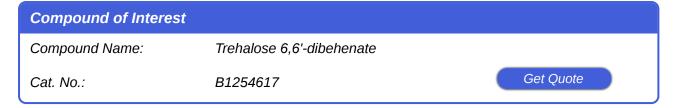


An In-depth Technical Guide to Trehalose 6,6'dibehenate (TDB)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose 6,6'-dibehenate (TDB) is a synthetic, non-toxic glycolipid analogue of trehalose 6,6'-dimycolate (TDM), the "cord factor" from Mycobacterium tuberculosis. TDB functions as a potent immunological adjuvant by activating the innate immune system. It is recognized by the C-type lectin receptor Mincle, initiating a signaling cascade that promotes robust Th1 and Th17 cellular immune responses. This property makes TDB a subject of intense research, particularly in the development of next-generation vaccine adjuvants against tuberculosis and other challenging pathogens. This guide provides a comprehensive overview of TDB's chemical structure, a detailed methodology for its synthesis, and its mechanism of action.

Chemical Structure and Properties

Trehalose 6,6'-dibehenate consists of a disaccharide trehalose core symmetrically esterified at the primary 6 and 6' hydroxyl groups with two molecules of behenic acid (docosanoic acid), a 22-carbon saturated fatty acid.[1] This structure is a simplified, synthetic mimic of the more complex mycobacterial TDM.[2]

Structural Data



Parameter	Value	Reference(s)	
IUPAC Name	[(2R,3S,4S,5R,6R)-6- [(2R,3R,4S,5S,6R)-6- (docosanoyloxymethyl)-3,4,5- trihydroxyoxan-2-yl]oxy-3,4,5- trihydroxyoxan-2-yl]methyl docosanoate	[1]	
Synonyms	TDB, 22:0 Trehalose, Trehalose Dibehenate	[1][2]	
CAS Number	66758-35-8	[2]	
Molecular Formula	С56Н106О13	[1]	
Molecular Weight	987.4 g/mol	[1]	
Appearance	White solid	[3]	

Physicochemical Properties

Parameter	- Value	Reference(s)
Purity	≥95%	[2]
Storage Conditions	-20°C	[3]
Solubility	Slightly soluble in DMSO and DMF	[2]
Stability	≥ 4 years when stored at -20°C	[2]

Synthesis of Trehalose 6,6'-dibehenate

The synthesis of TDB involves the selective acylation of the two primary hydroxyl groups (at the 6 and 6' positions) of the trehalose molecule. Chemical synthesis is challenging due to the eight hydroxyl groups on the trehalose core, which requires a strategy of selective protection and deprotection. A common and effective method involves the partial silylation of trehalose to protect the secondary hydroxyls, followed by esterification with the fatty acid, and subsequent deprotection.

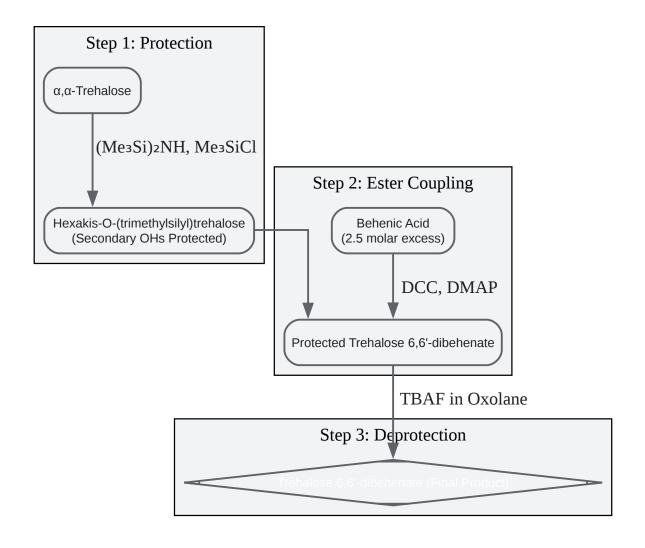


General Synthetic Scheme

The following protocol is adapted from a well-established method for the synthesis of analogous 6,6'-diesters of trehalose, such as trehalose 6,6'-dipalmitate.[4] This multi-step process involves:

- Protection: Protection of the more reactive hydroxyl groups of trehalose, leaving the 6 and 6'
 positions available for reaction. A common method is to form a hexakis-O(trimethylsilyl)trehalose intermediate.
- Coupling: Esterification of the partially protected trehalose with behenic acid using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4dimethylaminopyridine (DMAP).
- Deprotection: Removal of the protecting groups (e.g., trimethylsilyl groups) to yield the final product.





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General Synthetic Workflow for TDB.

Detailed Experimental Protocol (Adapted)

This protocol is based on the synthesis of trehalose 6,6'-dipalmitate and is presented as a representative method for TDB synthesis.[4]

Materials:

- α,α-Trehalose
- Hexamethyldisilazane ((Me₃Si)₂NH)



- Trimethylsilyl chloride (Me₃SiCl)
- Behenic Acid
- Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Tetrabutylammonium fluoride (TBAF)
- Anhydrous Pyridine, Oxolane (THF), Methanol
- Silica Gel for column chromatography

Procedure:

- Preparation of Hexakis-O-(trimethylsilyl)trehalose:
 - Dissolve α,α-trehalose in anhydrous pyridine.
 - Add hexamethyldisilazane followed by trimethylsilyl chloride.
 - Stir the reaction mixture at room temperature until completion (monitored by TLC). The primary hydroxyls at the 6 and 6' positions will remain unprotected under controlled conditions.
 - Evaporate the solvent under reduced pressure and purify the resulting hexakis-O-(trimethylsilyl)trehalose intermediate, for example, by silica gel chromatography.
- Esterification (Coupling Reaction):
 - Dissolve the hexakis-O-(trimethylsilyl)trehalose intermediate in an anhydrous solvent like pyridine or dichloromethane.
 - Add behenic acid (approximately 2.5 molar equivalents).
 - Add 4-dimethylaminopyridine (catalytic amount) followed by dicyclohexylcarbodiimide (DCC).



- Stir the mixture at room temperature overnight.
- Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
- Concentrate the filtrate and purify the protected TDB product by silica gel chromatography.
- Deprotection:
 - Dissolve the purified, protected TDB in oxolane (tetrahydrofuran).
 - Add a solution of tetrabutylammonium fluoride (TBAF) in oxolane.
 - Stir the mixture at room temperature until all silyl groups are removed (monitored by TLC).
 - Quench the reaction and evaporate the solvent.
 - Purify the final product, Trehalose 6,6'-dibehenate, by silica gel column chromatography
 to yield a white solid. The yield for analogous diesters using this method is reported to be
 around 69%.[4]

Mechanism of Action & Biological Activity

TDB is a potent immunostimulatory molecule that acts as a synthetic agonist for the Macrophage-inducible C-type Lectin (Mincle), a pattern recognition receptor (PRR) expressed on the surface of myeloid cells such as macrophages and dendritic cells.

Mincle-Syk-CARD9 Signaling Pathway

The binding of TDB to Mincle initiates a well-defined intracellular signaling cascade:

- Recognition: TDB binds to the carbohydrate recognition domain of Mincle.
- Signal Transduction: Upon ligand binding, Mincle associates with the Fc receptor common ychain (FcRy), which contains an immunoreceptor tyrosine-based activation motif (ITAM).
- Syk Kinase Activation: The ITAM motif is phosphorylated, leading to the recruitment and activation of Spleen tyrosine kinase (Syk).



- CARD9-Bcl10-MALT1 Complex: Activated Syk phosphorylates and activates the Caspase recruitment domain-containing protein 9 (CARD9). This leads to the formation of the CARD9-Bcl10-MALT1 (CBM) signalosome complex.
- NF-κB Activation: The CBM complex activates downstream pathways, culminating in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).
- Cytokine Production: NF-κB translocates to the nucleus and induces the transcription of genes for pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, driving the development of Th1 and Th17 adaptive immune responses.[3]



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TDB-induced Mincle Signaling Pathway.

Applications in Adjuvant Development

A primary application of TDB is as a component of vaccine adjuvants, most notably in liposomal formulations. The combination of TDB with a cationic lipid, such as dimethyldioctadecylammonium (DDA), forms stable cationic liposomes that are highly effective at inducing cell-mediated immunity.

Experimental Protocol: Preparation of DDA:TDB Liposomes

This protocol describes the preparation of the well-characterized DDA:TDB liposomal adjuvant, often referred to as CAF01.[5]



Materials:

- Trehalose 6,6'-dibehenate (TDB)
- Dimethyldioctadecylammonium (DDA) bromide
- Chloroform/Methanol solvent (9:1 v/v)
- TRIS base buffer (10 mM, pH 7.4)
- Rotary evaporator
- Nitrogen gas source

Procedure:

- Stock Preparation:
 - Prepare a 5 mg/mL solution of DDA in chloroform/methanol (9:1).
 - Prepare a 5 mg/mL solution of TDB in chloroform/methanol (9:1).
- Mixing:
 - In a round-bottom flask, combine the DDA and TDB solutions to achieve a final weight ratio of 5:1 (DDA:TDB). For example, add 1 mL of the DDA solution to 0.2 mL of the TDB solution.
- Film Formation:
 - Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
 - Further dry the film under a stream of nitrogen gas to remove any residual solvent.
- · Hydration:
 - Hydrate the lipid film with the required volume of TRIS buffer (e.g., 2 mL).

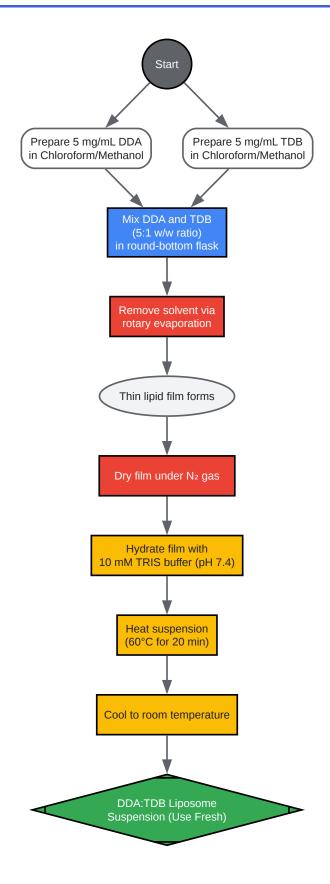
Foundational & Exploratory





- $\circ~$ Heat the suspension for 20 minutes at 60 $^{\circ}\text{C}$ to facilitate the formation of liposomes.
- Allow the liposomal suspension to cool to room temperature before use. The final suspension should be used within one day.





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Experimental Workflow for DDA:TDB Liposome Preparation.



Quantitative Data for Adjuvant Use

Parameter	Value / Range	Application Context	Reference(s)
In Vitro Working Conc.	1 - 100 μg/mL	Macrophage activation assays	[2]
In Vivo Dose (Mice)	25 - 100 μg per dose	Subcutaneous injection in liposomal formulation	[3]
DDA:TDB Ratio	5:1 (w/w)	Optimal ratio for liposomal adjuvant formulation (CAF01)	[5]
Immune Response	Th1/Th17 polarization	Characterized by high IFN-y and IL-17 production	[3]

Conclusion

Trehalose 6,6'-dibehenate is a critically important synthetic glycolipid for the field of immunology and vaccine development. Its well-defined chemical structure allows for consistent and scalable synthesis. As a specific agonist of the Mincle receptor, TDB provides a powerful tool for dissecting the pathways of innate immune activation and for developing advanced adjuvant systems capable of eliciting the strong cell-mediated immune responses required for protection against intracellular pathogens. The detailed protocols and data presented in this guide offer a valuable resource for researchers aiming to synthesize, formulate, and utilize TDB in their work.

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